molecular formula C16H21ClN2O3 B2860313 3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid CAS No. 876894-33-6

3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid

Cat. No.: B2860313
CAS No.: 876894-33-6
M. Wt: 324.81
InChI Key: VWXKCNXFPMJERX-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid is a synthetic organic compound that features a combination of azepane, chlorophenyl, and oxobutanoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of Azepane Ring: Starting with a suitable precursor, the azepane ring can be synthesized through cyclization reactions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions.

    Formation of Oxobutanoic Acid Moiety: The oxobutanoic acid moiety can be formed through oxidation reactions of the corresponding alcohol or aldehyde.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid can be used as an intermediate for the synthesis of more complex molecules.

Biology

Medicine

If the compound shows promising biological activity, it could be developed into a therapeutic agent for treating various diseases.

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid: Similar structure but with a piperidine ring instead of an azepane ring.

    3-(Morpholin-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid: Similar structure but with a morpholine ring instead of an azepane ring.

Uniqueness

The presence of the azepane ring in 3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid may confer unique properties compared to its analogs, such as different steric and electronic effects, which could influence its reactivity and biological activity.

Properties

IUPAC Name

3-(azepan-1-yl)-4-(4-chloroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O3/c17-12-5-7-13(8-6-12)18-16(22)14(11-15(20)21)19-9-3-1-2-4-10-19/h5-8,14H,1-4,9-11H2,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXKCNXFPMJERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CC(=O)O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203903
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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